molecular formula C14H12BrFO B14767353 2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene

2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene

Cat. No.: B14767353
M. Wt: 295.15 g/mol
InChI Key: GFEGWUOWOICVHM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene typically involves multiple steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-methylbenzene: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.

    2-(Benzyloxy)-1-bromo-4-fluorobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    2-(Benzyloxy)-1-bromo-3-methylbenzene:

Uniqueness

2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the benzyloxy and methyl groups, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-3-fluoro-5-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrFO/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

GFEGWUOWOICVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)F

Origin of Product

United States

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